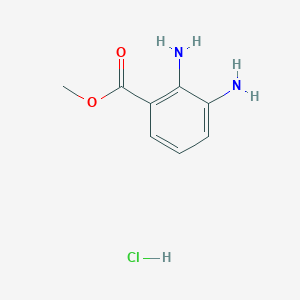

Methyl 2,3-Diaminobenzoate Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 2,3-diaminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)5-3-2-4-6(9)7(5)10;/h2-4H,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAAVOBNBHKJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,3-Diaminobenzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of Methyl 2,3-Diaminobenzoate Hydrochloride. This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is the hydrochloride salt of Methyl 2,3-Diaminobenzoate. The core structure consists of a benzene ring substituted with a methyl ester group and two amino groups at the 2 and 3 positions. In the hydrochloride form, one of the amino groups is protonated, and a chloride ion is present to balance the charge.

The chemical formula for Methyl 2,3-Diaminobenzoate is C₈H₁₀N₂O₂[1][2][3][4][5], and its molecular weight is 166.18 g/mol [3][4]. The hydrochloride salt has a molecular formula of C₈H₁₁ClN₂O₂ and a molecular weight of 202.64 g/mol [6].

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 107582-20-7 (free base), 1189942-66-2 (hydrochloride) | [2][6] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [6] |

| Molecular Weight | 202.64 g/mol | [6] |

| Appearance | Yellow solid[7][8], Light brown crystalline powder[3] | [3][7][8] |

| Melting Point | 68-70 °C (free base)[3][9], >140 °C (dec.) (hydrochloride)[6] | [3][6][9] |

| Solubility | Soluble in DMSO and Methanol[6] | [6] |

| Storage Temperature | -20°C Freezer[6][9] | [6][9] |

Synthesis Protocols

Several methods for the synthesis of Methyl 2,3-Diaminobenzoate have been reported.

Method 1: From 2,3-Diaminobenzoic Acid

A general procedure involves the esterification of 2,3-Diaminobenzoic acid.

Experimental Protocol:

-

Dissolve 2,3-Diaminobenzoic acid (3 mmol) in 25 ml of methanol in a two-neck round-bottom flask.[10]

-

Cool the solution in an ice bath.[10]

-

Add thionyl chloride (SOCl₂) (30 mmol) dropwise.[10]

-

Remove the ice bath and stir the mixture at 45°C overnight.[10]

-

Cool the reaction mixture to room temperature and pour it into 100 ml of water.[10]

-

Neutralize the solution with solid potassium carbonate (K₂CO₃) until the pH is basic.[10]

-

Extract the product with ethyl acetate (4 times).[10]

-

Combine the organic extracts, dry over magnesium sulfate (MgSO₄), and remove the solvent.[10]

-

Purify the resulting oily residue by column chromatography on silica gel using a hexane/ethyl acetate mixture (1:1 v/v) as the eluent to obtain pure Methyl 2,3-Diaminobenzoate.[10]

Method 2: From Methyl 2-amino-3-nitrobenzoate

Another common method is the reduction of the nitro group of Methyl 2-amino-3-nitrobenzoate.

Experimental Protocol:

-

To a nitrogen-saturated solution of methyl 2-amino-3-nitrobenzoate (0.26 mol) in anhydrous ethanol (800 mL), add palladium hydroxide on carbon (10g, 20% w/w Pd, 58.75% w/w water).[7]

-

Degas the slurry and stir it vigorously at room temperature under a hydrogen atmosphere (4 atm) for 48 hours.[7]

-

After the reaction is complete, remove the catalyst by filtration.[7]

-

Concentrate the filtrate under vacuum to yield Methyl 2,3-Diaminobenzoate as a dark orange oil, which solidifies upon standing.[7]

Spectroscopic Data

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the protons in the molecule.

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.49 (dd, J = 8.1, 1.4 Hz, 1H), 6.87 (dd, J = 7.5, 1.4 Hz, 1H), 6.62 (t, J = 7.8 Hz, 1H), 4.84 (s, 2H, NH₂), 4.48 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃).[10]

-

¹H NMR (300 MHz, DMSO-d₆): δ 7.06 (d, 1H), 6.70 (d, 1H), 6.38 (t, 1H), 6.20 (br s, 1H, NH), 4.80 (br s, 1H, NH), 3.74 (s, 3H, OCH₃).[7]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

References

- 1. CAS 107582-20-7: Methyl 2,3-diaminobenzoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 2,3-diaminobenzoate 107582-20-7, Information for Methyl 2,3-diaminobenzoate 107582-20-7, Suppliers of China Methyl 2,3-diaminobenzoate 107582-20-7 [chemnet.com]

- 3. parchem.com [parchem.com]

- 4. Methyl 2,3-diaminobenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,3-Diaminobenzoic acid methyl ester | CymitQuimica [cymitquimica.com]

- 6. 2,3-Diaminobenzoic Acid Methyl Ester Hydrochloride | 1189942-66-2 [amp.chemicalbook.com]

- 7. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. quiverindia.com [quiverindia.com]

- 10. rsc.org [rsc.org]

Physical and chemical properties of Methyl 2,3-Diaminobenzoate Hydrochloride.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-diaminobenzoate hydrochloride is a chemical compound of significant interest in the fields of pharmaceutical research and development. As a versatile intermediate, it serves as a crucial building block in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and associated signaling pathways.

Chemical and Physical Properties

This compound is the salt form of the organic compound methyl 2,3-diaminobenzoate. The presence of the hydrochloride salt generally improves the compound's stability and solubility in aqueous solutions, which can be advantageous for certain applications.

Table 1: Physical and Chemical Properties of Methyl 2,3-Diaminobenzoate and its Hydrochloride Salt

| Property | Methyl 2,3-Diaminobenzoate | This compound |

| CAS Number | 107582-20-7[1][2][3][4][5] | 1189942-66-2[6][7] |

| Molecular Formula | C₈H₁₀N₂O₂[3][8] | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 166.18 g/mol [3][8] | 202.64 g/mol |

| Appearance | Yellow to brown solid/crystalline powder[2][9] | Data not available |

| Melting Point | 68-70 °C[1][10] | >140 °C (decomposes)[6][7] |

| Boiling Point | 322.6 °C (Predicted)[1][10] | Data not available |

| Density | 1.26 g/cm³ (Predicted)[1] | Data not available |

| Solubility | Soluble in polar organic solvents | Data not available |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

A ¹H NMR spectrum of methyl 2,3-diaminobenzoate (free base) in DMSO-d₆ shows the following signals: δ 7.49 (dd, J = 8.1, 1.4 Hz, 1H), 6.87 (dd, J = 7.5, 1.4 Hz, 1H), 6.62 (dd, J = 8.1, 7.5 Hz, 1H), 4.48 (bs, 4H, NH₂), 3.89 (s, 3H, OCH₃).[11]

Mass Spectrometry

Mass spectrometry analysis of methyl 2,3-diaminobenzoate shows a measured m/z value of 135.3, corresponding to the [M-OCH₃]⁺ fragment, with a calculated value of 135.05.[9]

Infrared (IR) Spectroscopy

The IR spectrum of methyl 2,3-diaminobenzoate (free base) in KBr shows characteristic peaks at 3453, 3318 (N-H stretching), 3102, 2964 (C-H stretching), 1701 (C=O stretching of the ester), 1619, 1515 (C=C aromatic stretching), and 1254, 883 cm⁻¹ (C-O and other fingerprint region vibrations).[12]

Experimental Protocols

Synthesis of Methyl 2,3-Diaminobenzoate

Method 1: From 2,3-Diaminobenzoic Acid

This method involves the esterification of 2,3-diaminobenzoic acid.

-

Materials: 2,3-Diaminobenzoic acid, Methanol (MeOH), Thionyl chloride (SOCl₂), Saturated sodium bicarbonate solution, Dichloromethane (DCM), Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Suspend 2,3-diaminobenzoic acid in methanol.

-

Cool the mixture in an ice bath.

-

Add thionyl chloride dropwise while maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.[11]

-

Method 2: From Methyl 2-amino-3-nitrobenzoate

This protocol involves the reduction of a nitro group to an amine.

-

Materials: Methyl 2-amino-3-nitrobenzoate, Anhydrous ethanol, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

-

Procedure:

-

Dissolve methyl 2-amino-3-nitrobenzoate in anhydrous ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature for several hours to overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[9][12]

-

Purification

The crude Methyl 2,3-Diaminobenzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[11]

Formation of the Hydrochloride Salt

To prepare this compound, the purified free base can be dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is the hydrochloride salt, which can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Biological Activity and Signaling Pathways

Methyl 2,3-diaminobenzoate has been reported to exhibit potential as an anticancer agent and as a 5-HT₄ receptor agonist.[9][13]

Anticancer Activity

The proposed anticancer mechanism of action for diaminobenzoate derivatives involves the inhibition of DNA synthesis and cell division.[9][14] This can be a result of various interactions at the cellular level, including the inhibition of key enzymes involved in DNA replication or the induction of apoptosis. The p53 tumor suppressor pathway is a critical regulator of cell cycle arrest and apoptosis. Inhibition of MDM2, a negative regulator of p53, can lead to the stabilization and activation of p53, resulting in anticancer effects.[15]

Caption: Proposed anticancer mechanism of diaminobenzoates.

5-HT₄ Receptor Agonism

As a 5-HT₄ receptor agonist, Methyl 2,3-diaminobenzoate is suggested to increase the intracellular concentration of cyclic AMP (cAMP).[9][13] The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to the conversion of ATP to cAMP. This increase in cAMP can then activate protein kinase A (PKA) and other downstream effectors, leading to various cellular responses.[11][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]

- 3. 2,3-Diaminobenzoic acid methyl ester | CymitQuimica [cymitquimica.com]

- 4. 107582-20-7|Methyl 2,3-diaminobenzoate|BLD Pharm [bldpharm.com]

- 5. CAS 107582-20-7: Methyl 2,3-diaminobenzoate | CymitQuimica [cymitquimica.com]

- 6. 5-HT-receptor-induced changes of the intracellular cAMP level monitored by a hyperpolarization-activated cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3-Diaminobenzoic Acid Methyl Ester Hydrochloride | 1189942-66-2 [amp.chemicalbook.com]

- 8. DSpace [helda.helsinki.fi]

- 9. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. [Intracellular signal transduction mediated via 5-HT and NA receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. waters.com [waters.com]

- 13. researchgate.net [researchgate.net]

- 14. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Natural Product MDM2 Inhibitors: Anticancer Activity and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Methyl 2,3-diaminobenzoate (CAS 107582-20-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-diaminobenzoate, with the CAS registry number 107582-20-7, is an organic compound characterized by a benzene ring substituted with two amino groups and a methoxycarbonyl group.[1] Primarily, it serves as a crucial chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][3] While some commercial suppliers suggest potential biological activities, including anticancer and 5-HT4 receptor agonist properties, a comprehensive review of peer-reviewed scientific literature does not currently substantiate these claims with direct experimental evidence for this specific molecule.[4][5] This guide provides a detailed overview of its known chemical properties, synthesis protocols, and its established applications as a synthetic building block.

Chemical and Physical Properties

The key chemical and physical properties of Methyl 2,3-diaminobenzoate are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 107582-20-7 | [4] |

| Chemical Formula | C₈H₁₀N₂O₂ | [5] |

| Molecular Weight | 166.18 g/mol | [5] |

| Appearance | Yellow to brown solid/powder | [4][6] |

| Melting Point | 66-70 °C | [7] |

| Boiling Point | ~322.6 °C (Predicted) | [7] |

| Flash Point | ~176.5 °C | [7] |

| Density | ~1.26 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in polar organic solvents | [1] |

| SMILES | COC(=O)c1cccc(c1N)N | [8] |

| InChI Key | BLJHLOLVEXWHFS-UHFFFAOYSA-N | [3] |

Synthesis Protocols

Methyl 2,3-diaminobenzoate can be synthesized via the reduction of a nitro-substituted precursor. Below are two detailed experimental protocols found in the literature.

Protocol 1: Reduction of Methyl 2-amino-3-nitrobenzoate

This protocol describes the synthesis of Methyl 2,3-diaminobenzoate via the hydrogenation of Methyl 2-amino-3-nitrobenzoate.

Experimental Protocol:

-

A solution of Methyl 2-amino-3-nitrobenzoate (50 g, 0.26 mol) in anhydrous ethanol (800 mL) is saturated with nitrogen.[4]

-

Palladium hydroxide on carbon (10 g, 20% w/w Pd) is added to the solution.[4]

-

The resulting slurry is degassed and then stirred vigorously at room temperature under a hydrogen atmosphere (4 atm) for 48 hours.[4]

-

Upon reaction completion, the catalyst is removed by filtration.[4]

-

The filtrate is concentrated under vacuum to yield Methyl 2,3-diaminobenzoate as a dark orange oil, which solidifies upon standing (yield: 43 g, 100%).[4]

Protocol 2: Synthesis from 2,3-Diaminobenzoic acid

This protocol details the esterification of 2,3-Diaminobenzoic acid to form the methyl ester.

Experimental Protocol:

-

Dissolve 2,3-Diaminobenzoic acid (456 mg, 3 mmol) in 25 ml of methanol in a two-neck round-bottom flask.[1]

-

Cool the solution in an ice bath.[1]

-

Add thionyl chloride (2.2 ml, 30 mmol) dropwise.[1]

-

Remove the ice bath and stir the mixture at 45°C overnight.[1]

-

Cool the reaction mixture to room temperature and pour it into 100 ml of water.[1]

-

Neutralize the solution with solid potassium carbonate until the pH is basic.[1]

-

Extract the aqueous solution four times with ethyl acetate.[1]

-

Combine the organic extracts, dry over magnesium sulfate, and remove the solvent.[1]

-

Purify the resulting oily residue by column chromatography on silica gel (eluent: hexane/ethyl acetate 1:1 v/v) to obtain pure Methyl 2,3-diaminobenzoate.[1]

Applications as a Chemical Intermediate

The primary and well-documented use of Methyl 2,3-diaminobenzoate is as a building block in organic synthesis. Its two amino groups and methyl ester functionality make it a versatile precursor for the construction of various heterocyclic systems and more complex molecules.

A notable application is in the synthesis of intermediates for cardiovascular drugs. For example, it is used to prepare 2-ethoxy-4-carboxylic acid methyl ester-3-hydro-benzimidazole, which is a precursor for trityl candesartan intermediates.[2][3]

Reported Biological Activities (Requiring Confirmation)

Several chemical suppliers have reported potential biological activities for Methyl 2,3-diaminobenzoate, including anticancer effects and 5-HT4 receptor agonism.[4][5] It is crucial to note that these claims are not yet supported by dedicated studies in peer-reviewed scientific journals.

Putative Anticancer Activity

It has been suggested that Methyl 2,3-diaminobenzoate may exhibit anticancer activity by inhibiting DNA synthesis and cell division.[4][5] The general mechanism of action for drugs that inhibit DNA synthesis often involves the interruption of nucleotide biosynthesis, the intercalation into the DNA double helix, or the inhibition of enzymes crucial for DNA replication, such as DNA polymerases or topoisomerases.[1][5] Without specific studies on Methyl 2,3-diaminobenzoate, its precise mechanism, if any, remains speculative.

Putative 5-HT4 Receptor Agonism

The compound has also been described as a 5-HT4 receptor agonist, which would lead to an increase in intracellular cyclic AMP (cAMP).[4][5] The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to produce cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.[2][8] In the gastrointestinal tract, this pathway is associated with increased motility.[8]

Safety and Handling

Methyl 2,3-diaminobenzoate is classified as an irritant.[7][9]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9][10]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9] Recommended storage temperature is between 2-8°C under an inert atmosphere.[2][6]

Conclusion

Methyl 2,3-diaminobenzoate (CAS 107582-20-7) is a well-characterized organic compound with established protocols for its synthesis. Its primary and scientifically validated role is that of a versatile chemical intermediate in the pharmaceutical industry, particularly in the synthesis of cardiovascular and other complex medicinal compounds. While there are claims of direct biological activity as an anticancer agent and a 5-HT4 receptor agonist from commercial sources, these properties have not been substantiated in the peer-reviewed scientific literature to date. Further research would be required to validate these claims and elucidate any potential therapeutic applications of the compound itself.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. therapyselect.de [therapyselect.de]

- 8. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]

- 9. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Synthesis of Methyl 2,3-Diaminobenzoate Hydrochloride from 2,3-diaminobenzoic acid.

Technical Guide: Synthesis of Methyl 2,3-Diaminobenzoate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound from its corresponding carboxylic acid, 2,3-diaminobenzoic acid. The primary method detailed is an acid-catalyzed esterification, commonly known as the Fischer-Speier esterification, utilizing methanol as both the reagent and solvent, with thionyl chloride (SOCl₂) serving as a convenient in-situ source for anhydrous hydrochloric acid. This document includes a detailed experimental protocol, a summary of quantitative data, and workflow diagrams to ensure clarity and reproducibility for researchers in pharmaceutical and chemical development.

Introduction

Methyl 2,3-diaminobenzoate is a valuable chemical intermediate, frequently employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring two amino groups and a methyl ester on a benzene ring, provides multiple reactive sites for building diverse molecular architectures. The hydrochloride salt form is often preferred for its increased stability and solubility in certain solvents.

This guide focuses on a robust and commonly employed laboratory-scale synthesis of the hydrochloride salt via the esterification of 2,3-diaminobenzoic acid. The reaction is effectively catalyzed by hydrochloric acid generated in situ from the reaction of thionyl chloride with methanol.[2] This method avoids the direct use of corrosive gaseous HCl while ensuring anhydrous conditions that favor the esterification equilibrium.

Reaction Pathway and Mechanism

The synthesis proceeds via an acid-catalyzed esterification mechanism. Thionyl chloride reacts with the methanol solvent to produce sulfur dioxide and anhydrous hydrogen chloride (HCl). The HCl then protonates the carbonyl oxygen of the 2,3-diaminobenzoic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activated intermediate is then susceptible to nucleophilic attack by methanol. A subsequent series of proton transfers and the elimination of a water molecule yield the final methyl ester product. Due to the presence of HCl, the basic amino groups are protonated, resulting in the formation of the hydrochloride salt.

Caption: Reaction mechanism overview.

Experimental Protocol

This protocol is adapted from a general procedure for the preparation of methyl diaminobenzoates.[3] The original procedure focuses on isolating the free base, methyl 2,3-diaminobenzoate, by neutralizing the reaction mixture. To obtain the desired hydrochloride salt, the final neutralization and extraction steps are omitted, and the product is isolated directly from the acidic solution.

Materials:

-

2,3-Diaminobenzoic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Potassium carbonate (K₂CO₃), solid (for optional free base isolation)

-

Ethyl acetate (AcOEt) (for optional free base isolation)

-

Magnesium sulfate (MgSO₄) (for optional free base isolation)

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser or heating mantle with temperature control

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a two-neck round-bottom flask, dissolve 2,3-diaminobenzoic acid (3.0 mmol, 456 mg) in 25 mL of anhydrous methanol.[3]

-

Reagent Addition: Cool the solution in an ice bath with stirring. Add thionyl chloride (10 eq, 30 mmol, 2.2 mL) dropwise using a dropping funnel over 10-15 minutes.[3] Caution: This reaction is exothermic and releases SO₂ and HCl gas. Perform in a well-ventilated fume hood.

-

Reaction: Remove the ice bath and heat the mixture to 45°C. Allow the reaction to stir overnight.[3]

-

Isolation of Hydrochloride Salt:

-

Cool the reaction mixture to room temperature.

-

The product, this compound, is now in the methanol solution.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and SOCl₂. This will typically yield the crude hydrochloride salt as a solid or semi-solid residue.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/ether).

-

-

Optional Isolation of Free Base (Methyl 2,3-Diaminobenzoate):

-

Cool the reaction mixture to room temperature and pour it into 100 mL of water.[3]

-

Neutralize the aqueous solution by carefully adding solid potassium carbonate until the solution is basic (pH > 8) and effervescence ceases.[3]

-

Extract the aqueous layer four times with ethyl acetate.[3]

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude free base.[3]

-

The resulting product can be purified by column chromatography on silica gel.[3]

-

Quantitative Data Summary

The following table summarizes the quantitative parameters for the synthesis of the free base, methyl 2,3-diaminobenzoate, as reported in the literature.[3] The yield of the hydrochloride salt is expected to be comparable before the workup and purification steps.

| Parameter | Value | Notes |

| Starting Material | 2,3-Diaminobenzoic acid | - |

| Mass of Starting Material | 456 mg | [3] |

| Moles of Starting Material | 3 mmol | [3] |

| Reagents | ||

| Esterification Reagent | Methanol (MeOH) | Also serves as the solvent. |

| Methanol Volume | 25 mL | [3] |

| Acid Source | Thionyl Chloride (SOCl₂) | Generates HCl in situ.[2] |

| SOCl₂ Volume | 2.2 mL | [3] |

| SOCl₂ Equivalents | 10 eq | [3] |

| Reaction Conditions | ||

| Initial Temperature | 0°C (Ice Bath) | For the addition of SOCl₂.[3] |

| Reaction Temperature | 45°C | [3] |

| Reaction Time | Overnight | [3] |

| Product & Yield | ||

| Product Form (as reported) | Methyl 2,3-diaminobenzoate (Free Base) | Product obtained after neutralization and purification.[3] |

| Reported Yield | 68% | For the purified free base.[3] |

| Physical Appearance | Brown oil | For the free base.[3] |

Synthesis Workflow Visualization

The following diagram illustrates the step-by-step workflow for the synthesis, isolation, and optional conversion to the free base.

References

Spectroscopic Characterization of Methyl 2,3-Diaminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,3-Diaminobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols, to facilitate its use in research and development.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various sources to provide a detailed characterization of Methyl 2,3-Diaminobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Methyl 2,3-Diaminobenzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.06 | d | 1H | Ar-H |

| 6.70 | d | 1H | Ar-H |

| 6.38 | t | 1H | Ar-H |

| 6.20 | br s | 1H | NH₂ |

| 4.80 | br s | 1H | NH₂ |

| 3.74 | s | 3H | OCH₃ |

Solvent: DMSO-d₆, Instrument Frequency: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of Methyl 2,3-Diaminobenzoate

| Chemical Shift (δ) ppm | Assignment |

| 167.4 | C=O (Ester) |

| 147.2 | Ar-C |

| 139.3 | Ar-C |

| 133.2 | Ar-C |

| 132.2 | Ar-C |

| 114.4 | Ar-C |

| 113.9 | Ar-C |

| 52.2 | OCH₃ |

Solvent: CDCl₃, Instrument Frequency: 100.6 MHz[2]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of Methyl 2,3-Diaminobenzoate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3453 | Strong | N-H Stretch |

| 3318 | Strong | N-H Stretch |

| 3102 | Medium | C-H Stretch (Aromatic) |

| 2964 | Medium | C-H Stretch (Aliphatic) |

| 1701 | Strong | C=O Stretch (Ester) |

| 1619 | Strong | C=C Stretch (Aromatic) |

| 1515 | Strong | N-H Bend |

| 1254 | Strong | C-O Stretch |

| 883 | Medium | C-H Bend (Aromatic) |

Sample Preparation: KBr pellet[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of Methyl 2,3-Diaminobenzoate

| m/z | Ion |

| 135.3 | [M-OCH₃]⁺ |

Ionization Method: Not specified. The provided data corresponds to a fragment of the parent molecule.[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. These can be adapted for specific laboratory conditions and instrumentation.

NMR Spectroscopy

A solution of Methyl 2,3-Diaminobenzoate is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃. The solution is then transferred to a 5 mm NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR are used.

Infrared (IR) Spectroscopy

A small amount of Methyl 2,3-Diaminobenzoate is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography. The molecules are then ionized, commonly using techniques like electron impact (EI) or electrospray ionization (ESI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like Methyl 2,3-Diaminobenzoate.

References

Potential Biological Activity of Methyl 2,3-Diaminobenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-diaminobenzoate and its derivatives represent a class of organic compounds with a versatile scaffold that holds significant promise in the field of medicinal chemistry. The presence of two amino groups and a methyl ester on a benzene ring provides multiple points for chemical modification, allowing for the synthesis of a diverse library of compounds. Emerging research suggests that these derivatives may possess a range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide aims to provide an in-depth overview of the potential biological activities of Methyl 2,3-Diaminobenzoate derivatives, supported by available data, detailed experimental protocols for their evaluation, and visualizations of potential mechanisms of action.

Data Presentation: Biological Activities of Diaminobenzoate Derivatives

While specific quantitative data for a wide range of Methyl 2,3-Diaminobenzoate derivatives are limited in publicly available literature, studies on closely related diaminobenzoic acid and aminobenzothiazole derivatives provide valuable insights into their potential efficacy. The following tables summarize representative quantitative data from these related compound classes to illustrate the potential for biological activity.

Table 1: Representative Anticancer Activity of Related Benzoic Acid and Benzothiazole Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (Compound 45) | A549 (Lung Cancer) | IC50 | 0.44 µM | [1] |

| Aminobenzylnaphthol derivative (MMZ-140C) | BxPC-3 (Pancreatic Cancer) | IC50 (24h) | 30.15 ± 9.39 µM | [2] |

| Aminobenzylnaphthol derivative (MMZ-45B) | HT-29 (Colon Cancer) | IC50 (24h) | 31.78 ± 3.93 µM | [2] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14) | MCF-7 (Breast Cancer) | IC50 | 15.6 µM | [3] |

Table 2: Representative Antimicrobial Activity of Related Diaminobenzoic Acid Derivatives

| Compound Class | Microorganism | Activity Metric | Value | Reference |

| 2-chlorobenzoic acid derivative (Compound 6) | Escherichia coli | pMIC | 2.27 µM/ml | [4] |

| Betaine ester (tetradecyl derivative) | Salmonella typhimurium | Killing Concentration | 5 µg/ml (in 3 min at pH 6) | [5] |

| 3,4-diaminobenzoic acid derivative (Compound IVa) | Escherichia coli | Inhibition Zone | 10 mm | [6] |

| 3,4-diaminobenzoic acid derivative (Compound IVa) | Salmonella typhi | Inhibition Zone | 12 mm | [6] |

Experimental Protocols

To facilitate further research and standardized evaluation of new Methyl 2,3-Diaminobenzoate derivatives, this section provides detailed methodologies for key in vitro assays.

Anticancer Activity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

-

Methyl 2,3-Diaminobenzoate derivatives to be tested

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)[9]

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the Methyl 2,3-Diaminobenzoate derivatives in the culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.[9]

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.[9]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[7]

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution MIC Assay Protocol

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]

Materials:

-

Methyl 2,3-Diaminobenzoate derivatives to be tested

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader (optional)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[13]

-

Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[13]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[12]

Mandatory Visualization: Potential Signaling Pathways

Given the nascent stage of research into the specific mechanisms of action for Methyl 2,3-Diaminobenzoate derivatives, the following diagrams represent potential or hypothesized signaling pathways based on the general biological activities observed in related compounds.

References

- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. rr-asia.woah.org [rr-asia.woah.org]

The Versatility of Methyl 2,3-Diaminobenzoate: A Technical Guide for Organic Synthesis

Introduction

Methyl 2,3-diaminobenzoate is a valuable and versatile building block in organic synthesis, primarily utilized as a precursor for the construction of a wide array of nitrogen-containing heterocyclic compounds. Its unique ortho-diamine functionality, coupled with an adjacent methyl ester group, provides a reactive scaffold for the synthesis of complex molecules with significant applications in medicinal chemistry, materials science, and chemical biology. This technical guide provides an in-depth overview of the role of methyl 2,3-diaminobenzoate in the synthesis of key heterocyclic systems, including benzodiazepines, quinoxalines, and benzimidazoles, complete with experimental protocols and quantitative data.

Core Applications and Synthetic Pathways

The strategic placement of two adjacent amino groups and a methyl ester on the benzene ring makes methyl 2,3-diaminobenzoate an ideal starting material for condensation reactions with various electrophiles. This reactivity is central to the formation of numerous fused heterocyclic systems.

Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of the 2,3-dihydro-1H-1,4-benzodiazepine core often involves the condensation of an ortho-phenylenediamine derivative with a suitable three-carbon synthon.

Caption: Synthesis of a 1,5-Benzodiazepine Derivative.

A related reaction using o-phenylenediamine (a close analog) and acetone demonstrates the formation of a 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.[1] This reaction highlights the general principle of condensing an ortho-diamine with a ketone to form the seven-membered diazepine ring.

Synthesis of Quinoxalines

Quinoxalines are an important class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[2] The classical synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. Methyl 2,3-diaminobenzoate can be used to produce quinoxaline-carboxylic acid derivatives.

Caption: General Synthesis of Quinoxaline Derivatives.

The reaction of o-phenylenediamines with α-keto-carboxylic acids is a common method to derive quinoxalines.[2] The use of methyl 2,3-diaminobenzoate in this reaction would lead to the formation of a quinoxaline with a carboxylic acid (after hydrolysis of the ester) or ester group at a specific position on the benzene ring, which can be a handle for further functionalization.

Synthesis of Benzimidazoles

Benzimidazoles are another class of heterocycles with significant therapeutic applications. The synthesis typically involves the reaction of an ortho-phenylenediamine with an aldehyde or a carboxylic acid derivative.

Caption: Synthesis of Substituted Benzimidazoles.

The synthesis of substituted benzimidazoles can be achieved by first reacting 2-aminobenzimidazole (a related compound) with a substituted aromatic aldehyde to form a Schiff's base, followed by acylation.[3] A similar pathway can be envisioned for methyl 2,3-diaminobenzoate.

Quantitative Data Summary

The following tables summarize key quantitative data for reactions involving methyl 2,3-diaminobenzoate and its derivatives.

| Product | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Methyl 2,3-diaminobenzoate | Methyl 2-amino-3-nitrobenzoate, Palladium hydroxide on carbon, Hydrogen | Anhydrous ethanol | 100 | Solid | [4][5] |

| Methyl 2,1,3-benzothiadiazole-4-carboxylate | Methyl 2,3-diaminobenzoate, Thionyl chloride, Triethylamine | Dichloromethane | 81 | - | [6] |

| 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | o-Phenylenediamine, Acetone | Ethanol | 62 | 124-125 | [1] |

| Compound | 1H NMR (DMSO-d6, δ ppm) | Reference |

| Methyl 2,3-diaminobenzoate | 7.06 (d, 1H), 6.70 (d, 1H), 6.38 (t, 1H), 6.20 (br s, 1H), 4.80 (br s, 1H), 3.74 (s, 3H) | [4][5] |

| Methyl 3,4-diaminobenzoate | 7.49 (dd, J = 8.2, 1.9 Hz, 1H), 7.43 (d, J = 1.9 Hz, 1H), 6.70 (d, J = 8.1 Hz, 1H), 3.87 (s, 3H), 3.63 (bs, 4H) | [6] |

| 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 6.89–6.93 (m, 2H), 6.79–6.87 (m, 2H), 4.71 (s, N–H), 2.22 (s, 3H), 2.16 (s, 2H), 1.24 (s, 6H) | [1] |

Experimental Protocols

Synthesis of Methyl 2,3-diaminobenzoate from Methyl 2-amino-3-nitrobenzoate[4][5]

Materials:

-

Methyl 2-amino-3-nitrobenzoate (50 g, 0.26 mol)

-

Palladium hydroxide on carbon (20% w/w on carbon, 58.75% w/w water)

-

Anhydrous ethanol (800 mL)

-

Hydrogen gas

Procedure:

-

A solution of methyl 2-amino-3-nitrobenzoate in anhydrous ethanol is saturated with nitrogen.

-

Palladium hydroxide on carbon is added to the solution.

-

The mixture is degassed and then stirred vigorously under a hydrogen atmosphere (4 atm) at room temperature for 48 hours.

-

Upon completion of the reaction (monitored by TLC or other suitable methods), the catalyst is removed by filtration.

-

The filtrate is concentrated under vacuum to yield methyl 2,3-diaminobenzoate as a dark orange oil, which solidifies upon standing.

General Procedure for the Preparation of Methyl 2,1,3-benzothiadiazole-4-carboxylate[6]

Materials:

-

Methyl 2,3-diaminobenzoate (0.33 g, 2 mmol)

-

Triethylamine (1.2 mL, 8.16 mmol)

-

Thionyl chloride (0.29 mL, 4 mmol)

-

Dichloromethane (DCM, 11 mL)

Procedure:

-

Methyl 2,3-diaminobenzoate is dissolved in 10 mL of DCM, and triethylamine is added.

-

The solution is cooled in an ice bath.

-

A solution of thionyl chloride in 1 mL of DCM is added dropwise.

-

The ice bath is removed, and the mixture is refluxed overnight.

-

After cooling, the mixture is filtered through celite and the solvent is evaporated.

-

The product is purified by column chromatography on silica gel.

Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine[1]

Materials:

-

o-Phenylenediamine (0.02 mol)

-

Ethanol (10 mL)

-

Acetone (5 mL)

Procedure:

-

o-Phenylenediamine is heated under reflux with ethanol and acetone at 80 °C for 8 hours.

-

The solvent is removed under vacuum to give an oily residue.

-

The residue is redissolved in ethanol and placed in a refrigerator for 48 hours.

-

The product is obtained as a yellow solid after recrystallization from ethanol.

Conclusion

Methyl 2,3-diaminobenzoate is a cornerstone building block for the synthesis of a diverse range of heterocyclic compounds. Its utility in constructing benzodiazepines, quinoxalines, and benzimidazoles underscores its importance in medicinal chemistry and drug development. The experimental protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this versatile molecule. The continued exploration of new reactions and applications of methyl 2,3-diaminobenzoate is expected to yield novel compounds with significant biological and material properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological profile of substituted benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl 2,3-diaminobenzoate | 107582-20-7 [m.chemicalbook.com]

- 5. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]

- 6. rsc.org [rsc.org]

A Technical Guide to the Safety and Handling of Methyl 2,3-Diaminobenzoate Hydrochloride

Disclaimer: This guide provides safety and handling information for Methyl 2,3-Diaminobenzoate. The user has requested information on Methyl 2,3-Diaminobenzoate Hydrochloride; while the core substance is the same, the hydrochloride salt may exhibit different physical and toxicological properties. The information herein should be used as a primary reference, with the understanding that professional judgment and caution are required.

This document is intended for researchers, scientists, and professionals in drug development who handle this compound. It outlines the known hazards, safe handling procedures, emergency responses, and disposal methods associated with this chemical.

Chemical and Physical Properties

Methyl 2,3-Diaminobenzoate is a chemical intermediate used in various research and development applications. A summary of its known physical and chemical properties is presented below. Quantitative data for many toxicological endpoints are not currently available.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| CAS Number | 107582-20-7 | [1][2] |

| Appearance | Solid, Light yellow to Brown powder/crystal | |

| Melting Point | 173°C (lit.) | [1] |

| Boiling Point | 306°C at 60mmHg (lit.) | [1] |

| Flash Point | 140°C (lit.) | [1] |

| Density | 1.26 g/cm³ | [1] |

| Vapor Pressure | 0.000277 mmHg at 25°C | [1] |

| Solubility | No data available | [1] |

| Partition Coefficient | No data available | [1] |

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), Methyl 2,3-Diaminobenzoate is classified with the following hazards:

| Hazard Class | GHS Classification |

| Acute Toxicity (Oral) | Category 3 (Toxic if swallowed) |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |

| Serious Eye Damage/Eye Irritation | Category 2/2A (Causes serious eye irritation) |

| Skin Sensitization | Category 1 (May cause an allergic skin reaction) |

| Specific Target Organ Toxicity (Single) | Category 3 (May cause respiratory irritation) |

| Aquatic Hazard (Acute) | Category 2 (Toxic to aquatic life) |

Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H401: Toxic to aquatic life.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the referenced materials.[1] The provided safety data sheets indicate that many toxicological properties have not been fully investigated.[1][4] Toxicological evaluations for chemicals of this nature would typically follow OECD (Organisation for Economic Co-operation and Development) guidelines, which provide standardized methods for assessing endpoints such as acute toxicity, skin and eye irritation, and mutagenicity.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]

Personal Protective Equipment (PPE)

A systematic approach to selecting and using PPE is essential for handler safety.

Caption: Workflow for selecting appropriate Personal Protective Equipment.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust, vapors, or mists.[4]

-

Wash hands thoroughly after handling the substance.[3]

-

Avoid the formation of dust and aerosols.[1]

-

Do not eat, drink, or smoke in the work area.[4]

Storage Conditions

-

Store in a tightly closed container.

-

The substance is noted to be light-sensitive.[3]

-

Store locked up.[4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

The following diagram outlines the initial steps to be taken in case of accidental exposure.

Caption: Decision tree for first-aid procedures following exposure.

Specific First-Aid Instructions:

-

General Advice: Show the Safety Data Sheet to the attending medical professional.[3][4]

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Immediate medical attention is required.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5]

-

Eye Contact: Rinse eyes cautiously and thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical advice from an ophthalmologist.[3]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and immediately have the victim drink water (two glasses at most). Call a physician or poison control center without delay.[3][4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] For this substance, no limitations on extinguishing agents are given.[3]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.[4] Vapors may form explosive mixtures with air upon intense heating.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Accidental Release Measures

A structured response is necessary to safely manage spills and prevent environmental contamination.

Caption: Step-by-step workflow for accidental release and cleanup.

Cleanup Procedures:

-

Personal Precautions: Avoid substance contact and do not breathe dust. Ensure adequate ventilation and wear appropriate PPE as described in Section 4.2.[3]

-

Environmental Precautions: Prevent the product from entering drains or waterways, as it is toxic to aquatic life.[1][3]

-

Containment: Cover drains.[3] Collect, bind, and sweep or shovel the material into suitable, labeled containers for disposal.[4] Avoid actions that generate dust.[4]

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, regional, and national regulations.[3] Do not mix with other waste.[3] Uncleaned containers should be treated as the product itself.[3] Engage a licensed professional waste disposal service to manage the disposal of this material.

References

Methodological & Application

Application of Methyl 2,3-Diaminobenzoate in pharmaceutical intermediate synthesis.

Abstract:

Methyl 2,3-diaminobenzoate is a versatile aromatic diamine that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring two adjacent amino groups and a methyl ester, makes it an ideal precursor for the construction of heterocyclic scaffolds, particularly benzimidazoles, which are prevalent in many biologically active compounds. This document provides detailed application notes and protocols for the use of Methyl 2,3-diaminobenzoate in the synthesis of a key intermediate for the antihypertensive drug Candesartan. Additionally, the broader potential of this compound in the development of anticancer agents is discussed, supported by generalized reaction pathways and mechanistic insights.

Synthesis of Candesartan Intermediate: 2-Ethoxy-4-carbomethoxy-1H-benzimidazole

A primary application of Methyl 2,3-diaminobenzoate is in the synthesis of 2-ethoxy-4-carbomethoxy-1H-benzimidazole, a pivotal intermediate in the manufacturing of Candesartan, an angiotensin II receptor antagonist used to treat hypertension.[1] The synthesis involves a straightforward and efficient cyclization reaction.

Experimental Protocol:

Objective: To synthesize 2-ethoxy-4-carbomethoxy-1H-benzimidazole from Methyl 2,3-diaminobenzoate.

Reaction Scheme:

Materials:

-

Methyl 2,3-diaminobenzoate (C₈H₁₀N₂O₂)

-

Triethyl Orthoformate (C₇H₁₆O₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Deionized Water

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2,3-diaminobenzoate.

-

To the flask, add glacial acetic acid, followed by the dropwise addition of triethyl orthoformate while stirring.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add deionized water to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to obtain 2-ethoxy-4-carbomethoxy-1H-benzimidazole.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Methyl 2,3-diaminobenzoate | [1] |

| Key Reagent | Triethyl Orthoformate | |

| Solvent/Catalyst | Glacial Acetic Acid | |

| Reaction Temperature | Reflux | |

| Product | 2-Ethoxy-4-carbomethoxy-1H-benzimidazole | [1] |

| Appearance | White to off-white solid |

Note: Specific quantities of reagents and reaction times may vary based on the scale of the synthesis and should be optimized accordingly.

Experimental Workflow:

Caption: Workflow for the synthesis of a Candesartan intermediate.

Application in the Synthesis of Bioactive Benzimidazole Scaffolds

Methyl 2,3-diaminobenzoate is an excellent starting material for the synthesis of a wide range of substituted benzimidazoles. The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates with diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3]

The general synthesis of benzimidazoles from Methyl 2,3-diaminobenzoate involves the condensation of the ortho-diamine with aldehydes or carboxylic acids (or their derivatives).[4][5]

General Reaction Pathway:

Caption: General synthesis of benzimidazoles from Methyl 2,3-diaminobenzoate.

Potential in Anticancer Drug Development

Benzimidazole derivatives have been extensively investigated for their anticancer properties.[6][7] These compounds can exert their effects through various mechanisms of action, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.[8][9] While direct synthesis of a specific commercial anticancer drug from Methyl 2,3-diaminobenzoate is not prominently documented in the reviewed literature, its role as a precursor to the benzimidazole scaffold makes it a valuable starting point for the discovery of new anticancer agents.

Generalized Anticancer Mechanism of Benzimidazole Derivatives:

References

- 1. nbinno.com [nbinno.com]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synthetic-approaches-to-benzimidazoles-from-o-phenylenediamine-a-literature-review - Ask this paper | Bohrium [bohrium.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Methyl 2,3-Diaminobenzoate Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-diaminobenzoate hydrochloride is a valuable and versatile building block in medicinal chemistry, primarily utilized as a scaffold for the synthesis of a variety of heterocyclic compounds with significant biological activities. Its ortho-disposed amino groups provide a reactive handle for the construction of fused ring systems, most notably benzimidazoles and quinoxalines. These resulting scaffolds are prevalent in numerous clinically approved drugs and investigational agents, particularly in the oncology and infectious disease therapeutic areas.

This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors and other bioactive molecules, along with representative experimental protocols and quantitative data to guide researchers in its effective use.

Key Applications in Medicinal Chemistry

This compound serves as a key starting material for the synthesis of:

-

Benzimidazole Derivatives: These compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The benzimidazole core is a "privileged scaffold" in drug discovery, capable of interacting with various biological targets.

-

Quinoxaline Derivatives: Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities, including potent kinase inhibitory effects.[3] They are recognized as ATP-competitive inhibitors for a number of kinases involved in cancer cell signaling.[3]

-

Other Fused Heterocyclic Systems: The vicinal diamine functionality allows for the synthesis of other fused heterocyclic systems with potential therapeutic applications.

Data Presentation: Anticancer and Kinase Inhibitory Activities

The following tables summarize representative quantitative data for benzimidazole and quinoxaline derivatives, showcasing the therapeutic potential of scaffolds derived from ortho-phenylenediamines like Methyl 2,3-diaminobenzoate.

Table 1: Anticancer Activity of Representative Benzimidazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzimidazole-triazole hybrid | HCT-116 | 3.87 | [4] |

| Benzimidazole-triazole hybrid | HepG2 | 8.34 | [4] |

| Benzimidazole-triazole hybrid | MCF-7 | 4.17 | [4] |

| 1,2-disubstituted benzimidazole | HTB-9 (Bladder Cancer) | 6.27 | [5] |

| 1,2-disubstituted benzimidazole | HT-29 (Colorectal Cancer) | 20.37 | [5] |

| N-Alkylated-2-phenyl-1H-benzimidazole | MDA-MB-231 (Breast Cancer) | 16.38 | [6] |

Table 2: Kinase Inhibitory Activity of Representative Benzimidazole and Quinoxaline Derivatives

| Compound Class | Kinase Target | IC50 (nM) | Reference |

| Benzimidazole derivative | EGFR | 86 | [4] |

| Benzimidazole derivative | BRAF | 200 | [4] |

| Benzimidazole derivative | c-Met | 30 | [2] |

| Quinoxaline derivative | ASK1 | 30.17 | [7] |

| Quinoxaline derivative | JAK2 | 5.98 | [8] |

| Quinoxaline derivative | GSK-3β | 180 | [9] |

Experimental Protocols

The following are detailed, representative protocols for the synthesis of benzimidazole and quinoxaline derivatives starting from this compound.

Protocol 1: Synthesis of a 2-Substituted Benzimidazole-7-carboxylate Derivative

This protocol describes the condensation of Methyl 2,3-diaminobenzoate with a carboxylic acid to form a benzimidazole ring system. This is a widely used method known as the Phillips-Ladenburg reaction.[10]

Workflow Diagram:

Caption: Workflow for the synthesis of a benzimidazole derivative.

Materials:

-

This compound

-

Substituted Carboxylic Acid (e.g., 4-chlorobenzoic acid)

-

4M HCl in Dioxane or concentrated HCl

-

Ethanol

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

To a solution of this compound (1 equivalent) in ethanol, add the substituted carboxylic acid (1.1 equivalents).

-

Add a catalytic amount of 4M HCl in dioxane or a few drops of concentrated HCl.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Slowly neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(substituted)-1H-benzo[d]imidazole-7-carboxylate.

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of a 2,3-Disubstituted Quinoxaline-5-carboxylate Derivative

This protocol outlines the condensation of Methyl 2,3-diaminobenzoate with a 1,2-dicarbonyl compound to form a quinoxaline ring system.

Workflow Diagram:

Caption: Workflow for the synthesis of a quinoxaline derivative.

Materials:

-

This compound

-

1,2-Dicarbonyl Compound (e.g., Benzil)

-

Ethanol

-

Glacial Acetic Acid

-

Deionized Water

Procedure:

-

Dissolve this compound (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in a mixture of ethanol and a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid product by filtration and wash thoroughly with water.

-

Dry the solid product under vacuum.

-

If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure Methyl 2,3-disubstituted-quinoxaline-5-carboxylate.

Characterization:

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Signaling Pathways

Derivatives of benzimidazoles and quinoxalines are known to inhibit several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Diagram 1: Simplified Kinase Inhibition Signaling Pathway

Caption: Inhibition of receptor tyrosine kinase signaling.

This diagram illustrates how benzimidazole and quinoxaline-based inhibitors can block signaling at different points in a typical receptor tyrosine kinase pathway, such as the EGFR or VEGFR pathways, which are crucial for cancer progression.[3][11] Some benzimidazole derivatives have also been identified as inhibitors of the MEK5 signaling pathway.[12]

Conclusion

This compound is a highly valuable starting material for the synthesis of biologically active heterocyclic compounds. Its utility in constructing benzimidazole and quinoxaline scaffolds, which are central to many kinase inhibitors and other therapeutic agents, makes it a cornerstone for drug discovery and development efforts. The provided protocols and data serve as a foundational guide for researchers to explore the rich medicinal chemistry of this versatile building block.

References

- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review [journals.ekb.eg]

- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of benzimidazole-based inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the N-acylation of Methyl 2,3-Diaminobenzoate

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive experimental procedure for the N-acylation of Methyl 2,3-Diaminobenzoate, a critical reaction in the synthesis of various heterocyclic compounds, including those with potential pharmacological activity. The protocol details the necessary reagents, equipment, step-by-step methodology, and purification techniques.

Introduction

N-acylation of aromatic diamines like Methyl 2,3-Diaminobenzoate is a fundamental transformation in organic synthesis. The resulting N-acyl derivatives serve as key intermediates for constructing complex molecular architectures, particularly in the development of novel therapeutic agents. The selective acylation of one amino group in the presence of others can be challenging but is crucial for many synthetic pathways.[1] This protocol outlines a general and adaptable procedure for performing this reaction efficiently.

General Reaction Scheme

The reaction involves the treatment of Methyl 2,3-Diaminobenzoate with an acylating agent, typically an acyl chloride or anhydride, in the presence of a base to neutralize the generated acid.

Figure 1: General reaction scheme for the N-acylation of Methyl 2,3-Diaminobenzoate, where 'R' represents a variable organic substituent.

Experimental Protocols

This section provides a detailed methodology for the N-acylation of Methyl 2,3-Diaminobenzoate. Two primary methods are presented, differing in their temperature conditions.

Protocol 1: Low-Temperature Acylation

This method is particularly useful for achieving selective mono-acylation and for reactions involving sensitive substrates.[2]

Materials and Reagents:

-

Methyl 2,3-Diaminobenzoate

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride, α-bromo acetyl chloride)[3]

-

Anhydrous Dichloromethane (DCM)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Deionized Water

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe pump

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature bath (e.g., Dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 2,3-Diaminobenzoate (1.0 eq).

-

Dissolution: Add anhydrous Dichloromethane (DCM) to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Base Addition: Add the base (e.g., Triethylamine, 1.1 - 1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath and stir for 15 minutes.[2]

-

Acylating Agent Addition: Dissolve the acyl chloride (1.0-1.2 eq) in a separate flask with anhydrous DCM. Add this solution dropwise to the cooled diamine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 2-4 hours.[2] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by slowly adding deionized water (5 mL).[2] Allow the mixture to warm to room temperature.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.[4]

-

-

Characterization: Characterize the purified product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Room Temperature/Heated Acylation

This method is suitable for less reactive acylating agents or when higher reaction rates are desired.[5]

Procedure:

-

Reaction Setup: Follow steps 1-3 from Protocol 1, using a suitable solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[5]

-

Cooling (Optional): Cool the mixture to 0 °C in an ice bath before adding the acylating agent.

-

Acylating Agent Addition: Add the acyl chloride (1.0-1.2 eq) solution dropwise.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-24 hours. If the reaction is sluggish, it can be gently heated to reflux (e.g., 40-60 °C) to drive it to completion.[5] Monitor the reaction by TLC.

-

Work-up and Purification: Follow steps 7-10 from Protocol 1.

Data Presentation

Table 1: Properties of Starting Material

| Compound | Formula | Molecular Weight | Appearance | Reference |

| Methyl 2,3-Diaminobenzoate | C₈H₁₀N₂O₂ | 166.18 g/mol | Yellow to brown solid/oil | [4][6][7] |

Table 2: Example Reaction Conditions and Outcomes

| Acylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |

| Acetyl Chloride | Triethylamine | Toluene | 25 °C | 24 h | 69-97% (Typical) | [5] |

| Benzoyl Chloride | Triethylamine | Toluene | 25-50 °C | 12-24 h | 69-97% (Typical) | [5] |

| Generic Acyl Chloride | - | DCM | -78 °C | 4 h | Varies | [2] |

| α-bromo acetyl chloride | - | - | - | - | 66% (Similar diamine) | [3] |

Note: Yields are representative for acylation reactions on similar substrates and may vary for Methyl 2,3-Diaminobenzoate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation procedure.

Caption: Workflow for the N-acylation of Methyl 2,3-Diaminobenzoate.

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

Acyl chlorides are corrosive and react violently with water. Handle with extreme care.

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Triethylamine has a strong, unpleasant odor and is flammable. Handle with care.

-

Low-temperature baths (dry ice/acetone) can cause severe burns. Use cryogenic gloves.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]